Des(5-methylpyrazinecarbonyl) Glipizide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(5-methylpyrazinecarbonyl) Glipizide is a complex organic compound with a unique structure that combines an aminoethyl group, a cyclohexylcarbamoyl group, and a benzene sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des(5-methylpyrazinecarbonyl) Glipizide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The aminoethyl group is introduced through a nucleophilic substitution reaction, while the cyclohexylcarbamoyl group is added via a carbamoylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Des(5-methylpyrazinecarbonyl) Glipizide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The sulfonamide group can be reduced to produce sulfinamides or thiols.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the sulfonamide group can produce sulfinamides.
Wissenschaftliche Forschungsanwendungen
Des(5-methylpyrazinecarbonyl) Glipizide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Des(5-methylpyrazinecarbonyl) Glipizide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzene-1-sulfonamide: Lacks the cyclohexylcarbamoyl group, resulting in different chemical and biological properties.
N-(Cyclohexylcarbamoyl)benzene-1-sulfonamide:
Uniqueness
Des(5-methylpyrazinecarbonyl) Glipizide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biologische Aktivität
Des(5-methylpyrazinecarbonyl) Glipizide is a derivative of glipizide, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Glipizide and Its Derivatives
Glipizide acts as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. The compound's efficacy in lowering blood glucose levels is attributed to its ability to enhance insulin secretion, increase peripheral glucose utilization, and inhibit hepatic glucose production. The modifications in its structure, such as the removal of the 5-methylpyrazinecarbonyl group, may influence its pharmacokinetic and pharmacodynamic properties.
The primary mechanism by which glipizide and its derivatives exert their effects involves:
- Binding to Sulfonylurea Receptors : Glipizide binds to sulfonylurea receptors on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and subsequent calcium influx, promoting insulin secretion .
- Extrapancreatic Effects : Beyond stimulating insulin release, glipizide enhances glucose uptake in muscle and adipose tissues and reduces hepatic glucose output. It also has been shown to increase the number and sensitivity of insulin receptors in various tissues .
Efficacy
Clinical studies have demonstrated that glipizide significantly lowers fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels. A study reported reductions in FPG ranging from 57 to 74 mg/dL and HbA1c reductions between 1.50% and 1.82% across different doses .
Safety Profile
Glipizide is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. In clinical trials, only a small percentage of patients discontinued therapy due to hypoglycemic episodes .
Comparative Studies
Research comparing glipizide with other antidiabetic agents has provided insights into its relative effectiveness:
- Glipizide vs. Metformin : A long-term study indicated that while both medications effectively reduced HbA1c levels, metformin was associated with a lower incidence of cardiovascular events compared to glipizide .
- Weight Management : Unlike some sulfonylureas that may lead to weight gain, studies have found that glipizide does not significantly affect body weight or lipid profiles in treated patients .
Clinical Trials
Several clinical trials have assessed the efficacy and safety of glipizide:
- Efficacy Trial : In a randomized controlled trial involving 347 patients with type 2 diabetes, glipizide significantly improved glycemic control without adversely affecting lipid levels or causing weight gain .
- Long-term Outcomes : A study evaluating cardiovascular outcomes found that patients receiving metformin had a significantly lower risk of major cardiovascular events compared to those treated with glipizide over a median follow-up period of five years .
Data Summary
Parameter | Glipizide | Metformin |
---|---|---|
Fasting Plasma Glucose (FPG) | Reduction: 57-74 mg/dL | Similar reductions |
HbA1c Reduction | 1.50% - 1.82% | Comparable |
Weight Change | No significant change | Significant reduction |
Cardiovascular Events | Higher incidence | Lower incidence |
Eigenschaften
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]sulfonyl-3-cyclohexylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c16-11-10-12-6-8-14(9-7-12)22(20,21)18-15(19)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLHFSLGOJDWNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510111 |
Source
|
Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-16-9 |
Source
|
Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.